9-Oxoundecanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

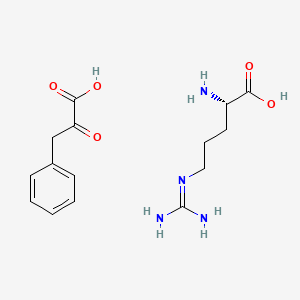

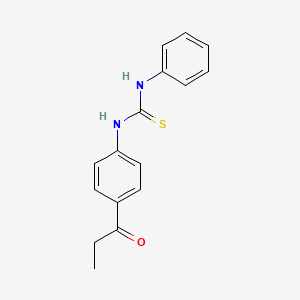

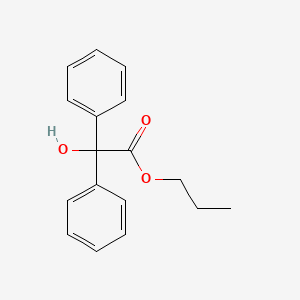

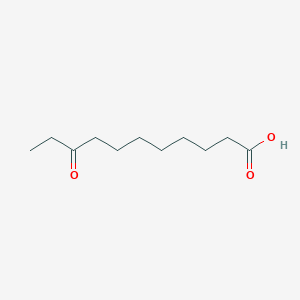

9-オキソウンデカン酸は、分子式 C11H20O3 の有機化合物です。これはケトカルボン酸であり、ケトンとカルボン酸の両方の官能基が存在することを特徴としています。

2. 製法

合成経路と反応条件: 9-オキソウンデカン酸は、1,10-ウンデカンジオールの酸化によって合成できます。このプロセスには、2,2,6,6-テトラメチルピペリジン-1-オキシルなどの触媒の存在下、次亜塩素酸ナトリウムなどの酸化剤の使用が含まれます。 この反応は、通常、中間生成物の安定性を確保するために、低温でジクロロメタン溶媒中で実施されます .

工業的製造方法: 9-オキソウンデカン酸の工業的製造には、ウンデカン酸誘導体の広範な酸化が含まれる場合があります。このプロセスでは、高い収率と純度を達成するために、反応条件を厳密に制御する必要があります。連続フロー反応器と高度な触媒システムを使用すると、製造プロセスの効率とスケーラビリティを向上させることができます。

反応の種類:

酸化: 9-オキソウンデカン酸は、さらに酸化してジカルボン酸を生成できます。

還元: ケトン基は、ヒドロキシル誘導体を形成するために還元できます。

置換: カルボン酸基は、エステル化およびアミド化反応に参加できます。

一般的な試薬と条件:

酸化: 次亜塩素酸ナトリウム、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: 酸または塩基触媒の存在下でのアルコールおよびアミン。

主要な生成物:

酸化: ジカルボン酸。

還元: ヒドロキシウンデカン酸。

置換: ウンデカン酸のエステルおよびアミド。

4. 科学研究への応用

9-オキソウンデカン酸は、科学研究においてさまざまな用途があります。

化学: 有機合成の中間体として、より複雑な分子のビルディングブロックとして使用されます。

生物学: 代謝経路における潜在的な役割、および生物活性化合物の前駆体として調査されています。

医学: 抗真菌特性と潜在的な治療的用途について調査されています.

産業: 界面活性剤、潤滑剤、可塑剤の製造に使用されます。

準備方法

Synthetic Routes and Reaction Conditions: 9-Oxoundecanoic acid can be synthesized through the oxidation of 1,10-undecanediol. The process involves the use of oxidizing agents such as sodium hypochlorite in the presence of a catalyst like 2,2,6,6-tetramethylpiperidin-1-oxyl. The reaction is typically carried out in a dichloromethane solvent at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound may involve the large-scale oxidation of undecanoic acid derivatives. The process requires stringent control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to produce dicarboxylic acids.

Reduction: The ketone group can be reduced to form hydroxyl derivatives.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alcohols and amines in the presence of acid or base catalysts.

Major Products:

Oxidation: Dicarboxylic acids.

Reduction: Hydroxyundecanoic acids.

Substitution: Esters and amides of undecanoic acid.

科学的研究の応用

9-Oxoundecanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and as a precursor for bioactive compounds.

Medicine: Explored for its antifungal properties and potential therapeutic applications.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

作用機序

9-オキソウンデカン酸の作用機序には、さまざまな分子標的との相互作用が含まれます。生物系では、特定の遺伝子やタンパク質の発現に影響を与えることで、代謝経路を調節できます。 例えば、その抗真菌活性は、細胞膜の完全性の破壊と脂質代謝の干渉によるものです . この化合物は、酸化ストレスを誘発し、細胞プロセスを変更する能力により、治療的用途の潜在的な候補となっています。

類似の化合物:

ウンデカン酸: ケトン基がない同様の鎖長を持つ飽和脂肪酸。

9-オキソデセノ酸: 炭素鎖に二重結合を持つ不飽和ケトカルボン酸.

独自性: 9-オキソウンデカン酸は、ケトンとカルボン酸の両方の基が存在することにより、独特の化学反応性とさまざまな用途の可能性を備えています。さまざまな化学変換を受けられること、および生物活性は、他の類似の化合物とは異なります。

類似化合物との比較

Undecanoic acid: A saturated fatty acid with similar chain length but lacking the ketone group.

9-Oxodecenoic acid: An unsaturated ketocarboxylic acid with a double bond in the carbon chain.

Uniqueness: 9-Oxoundecanoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its biological activity set it apart from other similar compounds.

特性

CAS番号 |

91267-42-4 |

|---|---|

分子式 |

C11H20O3 |

分子量 |

200.27 g/mol |

IUPAC名 |

9-oxoundecanoic acid |

InChI |

InChI=1S/C11H20O3/c1-2-10(12)8-6-4-3-5-7-9-11(13)14/h2-9H2,1H3,(H,13,14) |

InChIキー |

KUPZGNQJONLIRP-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)CCCCCCCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。